molecular formula C13H13BrN2O2S B2631130 Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797989-07-1

Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2631130
CAS No.: 1797989-07-1
M. Wt: 341.22
InChI Key: WZLQNRBCIFBAMD-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromoaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The thiazole ring can also participate in coordination with metal ions or other functional groups, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate
  • Ethyl 2-(2-bromophenyl)acetamide

Comparison: Compared to these similar compounds, Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of a bromophenyl group and a thiazole ring

Properties

IUPAC Name

ethyl 2-(2-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLQNRBCIFBAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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